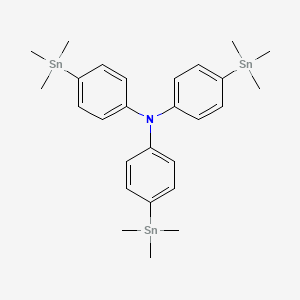

Tris(4-(trimethylstannyl)phenyl)amine

Description

Tris(4-(trimethylstannyl)phenyl)amine is a triphenylamine derivative with three trimethylstannyl (-Sn(CH₃)₃) groups attached to the para positions of each phenyl ring. This organotin compound exhibits unique electronic and structural properties due to the electron-withdrawing nature of the stannyl groups and the planar geometry of the triphenylamine core. It serves as a precursor in organic synthesis, particularly for preparing N-tin imines via reactions with carbonyl compounds (aldehydes/ketones) under mild conditions . Its synthesis involves the reaction of trimethyltin chloride with lithium amide to form tris(trimethylstannyl)amine, which is subsequently functionalized to target derivatives .

Properties

Molecular Formula |

C27H39NSn3 |

|---|---|

Molecular Weight |

733.7 g/mol |

IUPAC Name |

4-trimethylstannyl-N,N-bis(4-trimethylstannylphenyl)aniline |

InChI |

InChI=1S/C18H12N.9CH3.3Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;;;;;;/h4-15H;9*1H3;;; |

InChI Key |

WNSSABKRBFNBLM-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)[Sn](C)(C)C)C3=CC=C(C=C3)[Sn](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(4-(trimethylstannyl)phenyl)amine typically involves the reaction of tris(4-bromophenyl)amine with trimethyltin chloride in the presence of a palladium catalyst. The reaction proceeds via a Stille coupling mechanism, which is a well-known method for forming carbon-tin bonds. The reaction conditions generally include the use of a solvent such as toluene or tetrahydrofuran (THF) and a base like triethylamine to facilitate the coupling process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Tris(4-(trimethylstannyl)phenyl)amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding stannic derivatives.

Reduction: Reduction reactions can convert the trimethylstannyl groups to other tin-containing functionalities.

Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and halogens like chlorine or bromine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of stannic derivatives.

Reduction: Formation of tin-hydride or other reduced tin species.

Substitution: Formation of new organotin compounds with different functional groups.

Scientific Research Applications

Tris(4-(trimethylstannyl)phenyl)amine has several scientific research applications, including:

Materials Science: Used as a precursor for the synthesis of organotin polymers and materials with unique electronic properties.

Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with transition metals, which can be studied for their redox and catalytic properties.

Organic Synthesis: Serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-tin bonds.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules, although specific applications in medicine are still under research.

Mechanism of Action

The mechanism of action of Tris(4-(trimethylstannyl)phenyl)amine in its various applications involves its ability to form stable bonds with metals and other elements. The trimethylstannyl groups provide a source of tin, which can participate in various chemical reactions, including catalytic processes and the formation of coordination complexes. The central nitrogen atom and phenyl groups contribute to the compound’s stability and reactivity, allowing it to act as an effective ligand and reagent in different chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Tris(4-(trimethylstannyl)phenyl)amine

- Structure : Planar C₃v symmetry with a central nitrogen atom coordinating three para-substituted phenyl rings. The trimethylstannyl groups induce steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions .

- Synthesis : Prepared via reaction of trimethyltin chloride with lithium amide, followed by functionalization .

Tris(4-nitrophenyl)amine

- Structure: Similar triphenylamine core with nitro (-NO₂) substituents. Nitro groups are strongly electron-withdrawing, enhancing oxidative stability but reducing solubility in organic solvents.

- Applications : Used in explosives and as an oxidizing agent due to its high electron affinity .

Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA)

- Structure: Imidazole rings at the para positions introduce nitrogen donor sites, enabling coordination with metal ions (e.g., Cd²⁺, Ni²⁺) to form 3D polymeric networks .

- Applications : Used in fluorescent sensors for nitroaromatics and in adsorption of heavy-metal oxyanions .

Tris(4-(3,6-diethoxy-9H-carbazol-9-yl)phenyl)amine

- Structure : Carbazole substituents provide extended π-conjugation and hole-transport properties.

- Applications: Potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Comparative Data Table

Reactivity and Functional Utility

- This compound : Reacts with aldehydes/ketones to form N-tin imines, avoiding α-deprotonation due to weak basicity . This contrasts with Tris(4-nitrophenyl)amine , which participates in redox reactions but lacks direct utility in imine formation.

- Tris(4-(1H-imidazol-1-yl)phenyl)amine : Forms stable coordination polymers with transition metals, unlike the stannyl derivative, which is more reactive toward organic substrates .

Thermal and Optical Properties

- Stannyl Derivative: Limited thermal stability due to Sn-C bond lability (~200°C decomposition). Exhibits moderate fluorescence in the visible range.

- Imidazole Derivative (TIPA) : High thermal stability (>300°C) with strong fluorescence at 425 nm (λₑₓ = 320 nm), making it suitable for optical sensors .

- Carbazole Derivative : Superior hole-transport properties with absorption peaks at 287 nm and 368 nm (CH₂Cl₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.